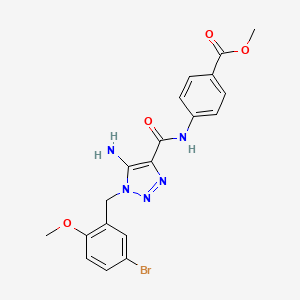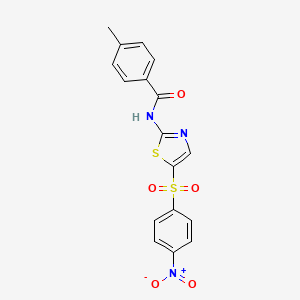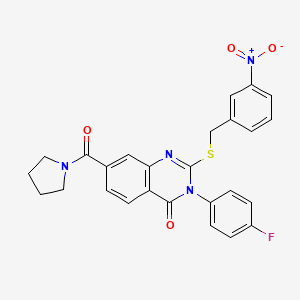
3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21FN4O4S and its molecular weight is 504.54. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
- A study synthesized derivatives related to the quinazolinone structure and found that most compounds exhibited significant anti-bacterial and anti-fungal activities, indicating potential use in antimicrobial therapies (Selvam & Palanirajan, 2010).
Synthesis and Reactivity
- Research on the synthesis and reaction of related compounds has led to the development of novel synthons and reagents for spin-labelling studies, which are crucial in biochemical research (Hankovszky et al., 1989).
Antimicrobial and Antifungal Activities
- Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized, showing good antimicrobial activities, indicating their potential as bactericides and fungicides (Yan et al., 2016).
Anti-inflammatory Activity
- A study focusing on fluorine-substituted quinazolinone derivatives found that they displayed potential inhibitory effects on LPS-induced NO secretion, suggesting their application in anti-inflammatory therapies (Sun et al., 2019).
Cytotoxicity Against Cancer Cell Lines
- Research on 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones revealed in vitro cytotoxicity against various human cancer cell lines, highlighting their potential in cancer research (Mphahlele et al., 2016).
Antioxidant Properties
- A study synthesized quinazolinone derivatives and tested them as antioxidants, revealing that some compounds demonstrated higher scavenging capacity against DPPH and Nitric oxide radicals than common antioxidants like ascorbic acid (Al-azawi, 2016).
Antimicrobial Activity of Pyrazolyl-oxopropyl Derivatives
- Synthesis and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives showed significant biological activity, indicating their utility in antimicrobial applications (Raval et al., 2012).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4S/c27-19-7-9-20(10-8-19)30-25(33)22-11-6-18(24(32)29-12-1-2-13-29)15-23(22)28-26(30)36-16-17-4-3-5-21(14-17)31(34)35/h3-11,14-15H,1-2,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBHTMJJRKEADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

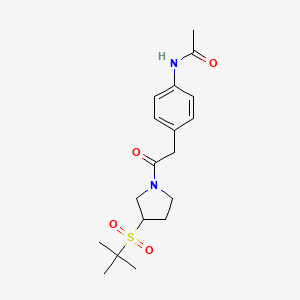
![3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2479909.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2479910.png)
![Tert-butyl 4-[(5,6-dichloropyridin-3-yl)sulfonyl]-2,3-dimethylpiperazine-1-carboxylate](/img/structure/B2479911.png)
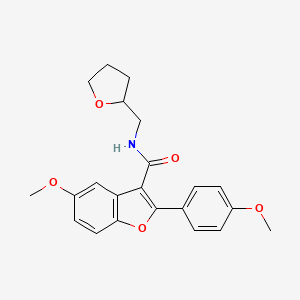
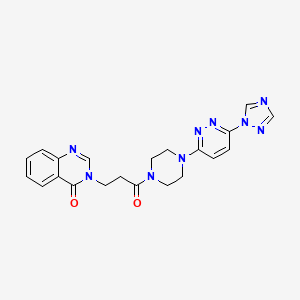
![Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479915.png)

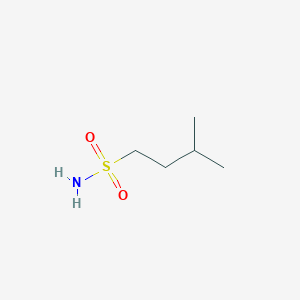
![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2479920.png)
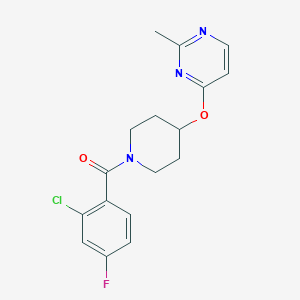
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)
